molecular formula C19H17N3O3 B1449813 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol CAS No. 183320-72-1

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol

Cat. No.: B1449813
CAS No.: 183320-72-1
M. Wt: 335.4 g/mol
InChI Key: QRZXFNFMRVWNDG-UHFFFAOYSA-N
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Description

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is a quinazoline derivative known for its significant role in medicinal chemistry. This compound is characterized by its unique structure, which includes a (3-ethynylphenyl)amino group at the 4-position and two 2-methoxyethoxy groups at the 6- and 7-positions. It is commonly referred to in scientific literature for its applications in cancer treatment, particularly as a tyrosine kinase inhibitor.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the (3-Ethynylphenyl)amino Group: This is achieved through a nucleophilic substitution reaction where the amino group is introduced at the 4-position.

    Attachment of the 2-Methoxyethoxy Groups:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinazoline N-oxides.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at various positions on the quinazoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is extensively studied for its applications in:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its role in inhibiting specific enzymes and pathways.

    Medicine: Primarily used as a tyrosine kinase inhibitor in cancer therapy, particularly for non-small cell lung cancer.

    Industry: Employed in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of tyrosine residues on target proteins, thereby inhibiting the downstream signaling pathways that promote cancer cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Erlotinib: Another quinazoline derivative with similar tyrosine kinase inhibitory activity.

    Gefitinib: Shares a similar mechanism of action and is used in the treatment of non-small cell lung cancer.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

4-[(3-Ethynylphenyl)amino]-6-(2-methoxyethoxy)-7-quinazolinol is unique due to its specific substitution pattern, which provides distinct pharmacokinetic and pharmacodynamic properties. Its ability to selectively inhibit certain tyrosine kinases makes it a valuable compound in targeted cancer therapy.

Properties

IUPAC Name

4-(3-ethynylanilino)-6-(2-methoxyethoxy)quinazolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-3-13-5-4-6-14(9-13)22-19-15-10-18(25-8-7-24-2)17(23)11-16(15)20-12-21-19/h1,4-6,9-12,23H,7-8H2,2H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRZXFNFMRVWNDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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